molecular formula C17H21NO4S B2369030 N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1396747-21-9

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2369030
CAS RN: 1396747-21-9
M. Wt: 335.42
InChI Key: DATBBEVNMFJUNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Its chemical properties, such as reactivity and stability, would also be described .

Scientific Research Applications

Synthesis and Modification Techniques

Research on sulfonamide compounds, including methods for their synthesis and modification, is foundational for developing new chemical entities with potential therapeutic applications. For example, the study by Kurosawa, Kan, and Fukuyama (2003) demonstrates the preparation of secondary amines from primary amines via 2-Nitrobenzenesulfonamides, highlighting techniques that could be applicable to modifying N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide for specific research needs (Kurosawa, Kan, & Fukuyama, 2003).

Photodynamic Therapy and Photosensitizers

The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, as investigated by Pişkin, Canpolat, and Öztürk (2020), provides insights into the use of sulfonamides in photodynamic therapy (PDT) for cancer treatment. These compounds' significant singlet oxygen quantum yield and photophysical properties suggest a potential application for N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide in developing new photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity and Drug Development

The structure and gene expression relationship study of antitumor sulfonamides by Owa et al. (2002) delves into the antiproliferative properties of sulfonamide derivatives. This research, focusing on cell cycle inhibition and antimitotic agents, could guide investigations into the antitumor potential of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide (Owa et al., 2002).

Catalysis and Chemical Synthesis

Sulfonamides serve as catalysts in various chemical reactions, including alcohol oxidation. Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes as efficient catalysts, indicating a research direction for N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide in catalyzing specific reactions, enhancing reaction rates, or improving selectivity (Hazra et al., 2015).

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, as well as its potential hazards to health and the environment .

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-12-15(22-2)8-9-17(13)23(20,21)18-11-10-16(19)14-6-4-3-5-7-14/h3-9,12,16,18-19H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATBBEVNMFJUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide

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